4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Catalog No.
S1551443
CAS No.
143782-23-4
M.F
C9H3F3N2S
M. Wt
228.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

CAS Number

143782-23-4

Product Name

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

IUPAC Name

4-isothiocyanato-2-(trifluoromethyl)benzonitrile

Molecular Formula

C9H3F3N2S

Molecular Weight

228.2 g/mol

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H

InChI Key

TYXKOMAQTWRDCR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)C#N

Synonyms

3-Fluoro-4-methylphenylisothiocyanate

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)C#N

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C₉H₃F₃N₂S and a molecular weight of 228.19 g/mol. It features a trifluoromethyl group and an isothiocyanate functional group, which contribute to its unique chemical properties. This compound is primarily recognized as an intermediate in the synthesis of enzalutamide, a medication used in the treatment of prostate cancer . The compound appears as a white to yellow-green powder and has a melting point range of 39.0 to 43.0 °C, with a boiling point of approximately 331 °C .

The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile itself is not well documented. However, its role in the synthesis of thioimidazolidinones is relevant. Thioimidazolidinones are believed to exert their anti-cancer effects by disrupting cell division and inducing cell death [].

As with most organic chemicals, 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile should be handled with care in a laboratory setting. Specific safety data sheets (SDS) are not readily available, but general precautions for handling organic compounds should be followed, including:

  • Wearing gloves, safety glasses, and protective clothing.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.

Precursor in Enzalutamide Synthesis:

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, also known as 4-Cyano-3-(trifluoromethyl)phenyl Isothiocyanate, serves as a crucial precursor in the synthesis of Enzalutamide. Enzalutamide is a potent and selective Androgen Receptor (AR) antagonist, a medication used in the treatment of castration-resistant prostate cancer (CRPC) [].

The compound undergoes a series of chemical reactions to form a key intermediate, which is then further processed to yield Enzalutamide []. This research highlights the significance of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in the production of a life-saving medication for prostate cancer treatment.

Potential for Further Drug Development:

The success of Enzalutamide has sparked interest in exploring the potential of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile for the development of novel AR antagonists. Researchers are investigating its ability to serve as a building block for new drug candidates with improved properties, such as enhanced potency, targeted action, and reduced side effects [].

  • Substitution Reactions: The compound can react with nucleophiles, such as amines and alcohols, leading to the formation of substituted products.
  • Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms .

Common reagents used in these reactions include thiophosgene for its synthesis and nucleophiles for substitution processes. The major products formed from these reactions often include thioimidazolinone derivatives, which have potential pharmaceutical applications.

Research indicates that 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile exhibits potential anti-cancer properties, particularly against prostate cancer cells. Its role as an intermediate in the synthesis of enzalutamide underscores its significance in medicinal chemistry. Studies suggest that it may also be involved in synthesizing thioimidazolinone compounds, which are being investigated for similar biological activities .

The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with thiophosgene. This reaction is generally conducted in solvents like n-heptane or methylene chloride under controlled conditions to ensure high yields and purity .

Improved Synthesis Techniques

Recent advancements have led to the development of more efficient and environmentally friendly synthetic methods. For instance, alternative reagents such as thiocarbonyldiimidazole (TCDI) have been explored to reduce the toxicity associated with thiophosgene . Continuous flow reactors are also being utilized in industrial settings for their advantages in yield and safety.

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile finds applications across various fields:

  • Pharmaceuticals: As an intermediate in the production of enzalutamide, it plays a crucial role in prostate cancer treatment.
  • Organic Synthesis: It serves as a reagent for synthesizing thioimidazolinone compounds and other organic molecules.
  • Research: The compound is studied for its potential biological activities, including anti-cancer effects .

Studies on the interactions of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile with biological systems are ongoing. Its potential interactions with cellular pathways related to cancer progression are particularly noteworthy, given its application in synthesizing anti-cancer agents like enzalutamide. Further research is needed to elucidate its exact mechanisms of action at the molecular level .

Several compounds share structural similarities with 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile:

Compound NameStructureUnique Features
4-Cyano-3-(trifluoromethyl)phenyl IsothiocyanateC₉H₄F₃N₂SLacks the nitrile group; used in similar synthetic pathways
Isothiocyanic Acid 4-Cyano-3-(trifluoromethyl)phenyl EsterC₁₀H₇F₃N₂O₂SContains an ester functionality; distinct reactivity profile

Uniqueness

The uniqueness of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile lies in its specific trifluoromethyl and isothiocyanate functionalities, which enhance its reactivity and make it particularly valuable in pharmaceutical synthesis. Its role as an intermediate in enzalutamide production further distinguishes it from similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.9

Appearance

White Solid

Melting Point

39-43 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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